7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various catalysts. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one include other benzoxazine derivatives, such as:
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
- 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)ethyl ester
Uniqueness
What sets this compound apart is its specific methoxy substitution, which can influence its reactivity and properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
DXUULTFEKOJPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COC(=O)N2)C=C1 |
Origin of Product |
United States |
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